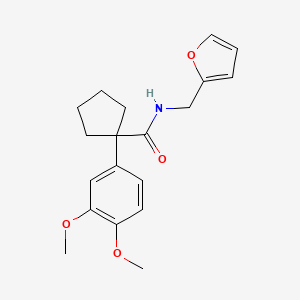
1-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)cyclopentanecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "DFMCPA" and is a cyclic amide that contains both furanyl and dimethoxyphenyl moieties. The unique structure of DFMCPA has led to its investigation as a potential tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of DFMCPA is not fully understood, but it is believed to act as a selective inhibitor of VGSCs. This inhibition is thought to occur through binding to specific sites on the channel protein, thereby preventing its activation and subsequent ion flux.
Biochemical and Physiological Effects
DFMCPA has been shown to have various biochemical and physiological effects, including the inhibition of VGSCs and the modulation of synaptic transmission. In addition, DFMCPA has been investigated for its potential use as an analgesic, as it has been shown to reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DFMCPA in lab experiments is its selectivity for VGSCs, which allows for targeted investigation of these channels in various physiological processes. However, one limitation is the lack of understanding of its mechanism of action, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving DFMCPA. One area of interest is its potential use as a therapeutic agent for pain management, as it has shown promise in animal models. Additionally, further investigation into its mechanism of action may lead to a better understanding of VGSCs and their role in various physiological processes. Finally, DFMCPA may have potential applications in drug discovery and development, as it represents a unique chemical structure with potential pharmacological activity.
Méthodes De Synthèse
DFMCPA can be synthesized using a variety of methods, but one common approach involves the reaction of 3,4-dimethoxybenzaldehyde with furfurylamine to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to yield the final product, DFMCPA.
Applications De Recherche Scientifique
DFMCPA has been investigated for its potential use as a research tool in various fields, including neuroscience, pharmacology, and biochemistry. One area of interest is its potential as a modulator of ion channels, specifically the voltage-gated sodium channels (VGSCs) that play a crucial role in the propagation of action potentials in neurons. DFMCPA has been shown to selectively inhibit VGSCs, making it a potential tool for studying the role of these channels in various physiological processes.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-22-16-8-7-14(12-17(16)23-2)19(9-3-4-10-19)18(21)20-13-15-6-5-11-24-15/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHKUPNDFADFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)NCC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5692181.png)
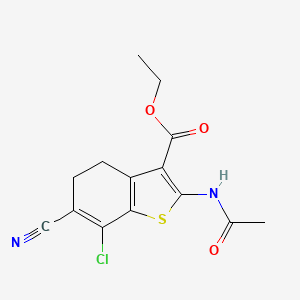
![1-acetyl-N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-4-piperidinecarboxamide hydrochloride](/img/structure/B5692192.png)
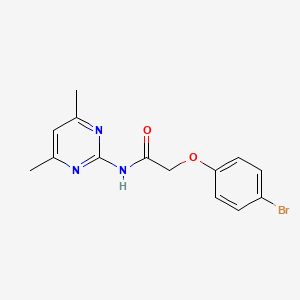
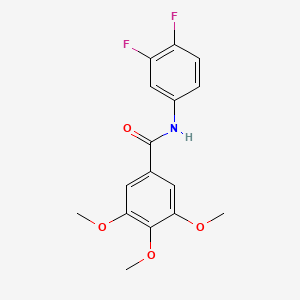

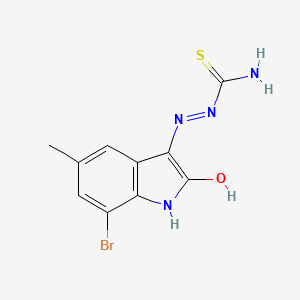
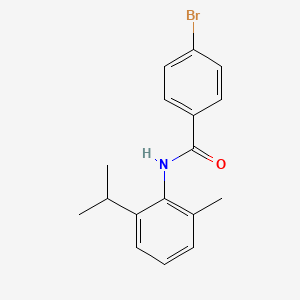
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea](/img/structure/B5692241.png)
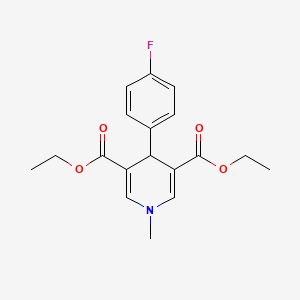
![1-(3,5-dichloro-4-methylbenzoyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5692265.png)
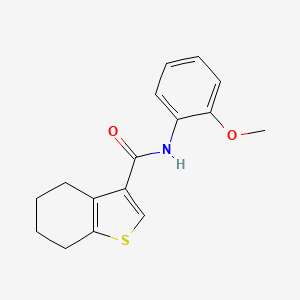
![3-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5692276.png)
![3-amino-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5692285.png)